molecular formula C17H21N5O2 B2674114 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide CAS No. 1211788-08-7

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide

Cat. No. B2674114
CAS RN: 1211788-08-7
M. Wt: 327.388
InChI Key: HVKQLBBJCSTHGB-UHFFFAOYSA-N
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Description

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide, also known as GSK2334470, is a small molecule inhibitor of protein kinase B (PKB) that has been shown to have potential therapeutic applications in various diseases. PKB, also known as Akt, is a serine/threonine kinase that plays a key role in regulating cell survival, proliferation, and metabolism. In

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound could be a valuable starting point for designing novel drugs.

Antitubercular Agents

In the search for potent antitubercular agents, piperidine derivatives have been investigated. Researchers have synthesized compounds containing the piperidine cycle and evaluated their efficacy against Mycobacterium tuberculosis. These studies aim to identify new therapeutic options for tuberculosis treatment .

Cytotoxicity Studies

Structure-activity relationship (SAR) studies have highlighted the importance of the piperidine nucleus in drug discovery. Piperidine derivatives with specific substituents (such as halogen, carboxyl, nitro, or methyl groups) on the ring have shown increased cytotoxicity. These findings underscore the relevance of piperidines in developing potential anticancer agents .

Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are essential. Researchers have explored multicomponent reactions involving piperidine precursors, enabling rapid and cost-effective access to diverse piperidine derivatives. These reactions contribute to the expansion of chemical libraries for drug discovery .

Biological Evaluation

Biological evaluation of piperidine-containing compounds involves assessing their pharmacological activity. Researchers investigate their interactions with biological targets, such as receptors or enzymes. The compound could undergo rigorous evaluation to determine its potential therapeutic effects .

Hydrogenation and Cyclization

Hydrogenation and cyclization reactions are common strategies for constructing piperidine rings. Researchers have developed efficient protocols for these transformations, allowing access to various piperidine scaffolds. These synthetic approaches are valuable for medicinal chemistry and natural product synthesis .

properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(14-6-2-3-7-18-14)19-8-11-24-16-12-15(20-13-21-16)22-9-4-1-5-10-22/h2-3,6-7,12-13H,1,4-5,8-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKQLBBJCSTHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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